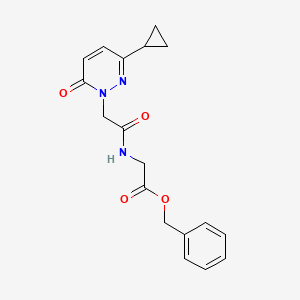

benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate

Description

Benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate is a synthetic compound featuring a pyridazinone core substituted with a cyclopropyl group and an acetamido-benzyl ester side chain. The cyclopropyl group enhances metabolic stability, while the benzyl ester improves lipophilicity, facilitating membrane permeability.

Properties

IUPAC Name |

benzyl 2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c22-16(11-21-17(23)9-8-15(20-21)14-6-7-14)19-10-18(24)25-12-13-4-2-1-3-5-13/h1-5,8-9,14H,6-7,10-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPBZGDPKQZEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate generally involves multi-step processes:

Cyclopropyl Addition: Starting with a precursor containing the pyridazine nucleus, the cyclopropyl group can be introduced through a cyclopropanation reaction.

Acetamido Introduction: The acetamido group can be incorporated via acylation using acetic anhydride or acetyl chloride under controlled conditions.

Esterification: The final esterification step involves the reaction of the intermediate with benzyl alcohol under acid catalysis.

Industrial Production Methods: Scaling up these reactions requires optimization of conditions such as temperature, pressure, and catalysts to ensure high yields and purity. Techniques like continuous flow chemistry might be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to ring-opening or hydroxylation.

Reduction: Reduction of the ketone group in the pyridazine ring might yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the benzyl ester, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidants include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

Oxidation: Major products include hydroxylated derivatives or open-ring structures.

Reduction: The primary product is the alcohol form of the compound.

Substitution: Various substituted derivatives based on the reagents used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is explored as a building block for synthesizing more complex molecules. Biology: It may serve as a ligand in binding studies to understand its interaction with biological macromolecules. Medicine: The compound's structure suggests potential pharmaceutical applications, possibly as an enzyme inhibitor or a precursor to bioactive agents. Industry: It could be utilized in materials science for developing new polymers or coatings.

Mechanism of Action

The mechanism by which benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate exerts its effects depends on its application:

Biological Systems: It might interact with proteins or nucleic acids, affecting their function through binding or inhibition.

Chemical Processes: Its reactivity in synthetic applications involves typical organic reaction mechanisms like nucleophilic attacks, electrophilic additions, and free-radical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 5j: N-(tert-Butyl)-2-(N-(4-(Dimethylamino)Benzyl)Acetamido)-2-(1-Pyrenyl)Acetamide

Structural Similarities and Differences :

- Shared Features : Both compounds contain an acetamido linker and aromatic systems.

- Key Differences: Core Structure: Compound 5j incorporates a pyrenyl group (a polycyclic aromatic hydrocarbon) and a dimethylamino-benzyl substituent, whereas the target compound uses a pyridazinone ring with a cyclopropyl group. Solubility: The dimethylamino group in 5j likely enhances aqueous solubility compared to the cyclopropyl-benzyl ester in the target compound. Stability: The tert-butyl group in 5j may confer steric protection against enzymatic degradation, whereas the benzyl ester in the target compound could be susceptible to hydrolysis.

Spectral Data :

- 1H NMR: Compound 5j exhibits signals at δ=1.20–1.25 (m, 1.2 H) and δ=1.37 (s, tert-butyl), contrasting with the expected cyclopropyl proton signals (~δ 0.5–1.5) and pyridazinone aromatic peaks (~δ 6.5–8.0) in the target compound.

Compounds m, n, o: Phenoxy-Acetamido Peptidomimetics

These compounds (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide) share the acetamido functional group but differ significantly in complexity and application:

- Structural Divergence: Backbone: Compounds m, n, o feature extended peptide-like backbones with hydroxy and phenyl groups, unlike the compact pyridazinone-cyclopropyl system. Pharmacological Relevance: The peptidomimetic design in m, n, o suggests targeting protease or receptor interactions, whereas the pyridazinone core in the target compound may align with kinase or enzyme inhibition.

- Stereochemical Complexity: The multiple stereocenters in m, n, o (e.g., 2R,4R,5S configurations) contrast with the simpler planar pyridazinone ring in the target compound, impacting synthetic accessibility and chiral recognition.

Data Table: Comparative Analysis

| Property | Target Compound | Compound 5j | Compounds m, n, o |

|---|---|---|---|

| Core Structure | Pyridazinone + cyclopropyl | Pyrenyl + dimethylamino-benzyl | Peptidomimetic + phenoxy |

| Key Functional Groups | Benzyl ester, acetamido | tert-Butyl, acetamido, pyrenyl | Phenoxy, hydroxy, tetrahydropyrimidinone |

| Solubility (Predicted) | Moderate (lipophilic ester) | High (polar dimethylamino group) | Variable (depends on backbone hydrophilicity) |

| Synthetic Complexity | Intermediate | High (pyrenyl synthesis) | Very High (multiple stereocenters) |

| Potential Applications | Kinase inhibition, anti-inflammatory | Fluorescence studies, molecular probes | Protease inhibition, receptor modulation |

Research Findings and Limitations

- Target Compound: No direct pharmacological data were located. Its design suggests utility in small-molecule therapeutics, but experimental validation is needed.

- Compound 5j : Demonstrated utility in fluorescence-based studies due to the pyrenyl group.

- Compounds m, n, o : Highlight the importance of stereochemistry in drug design, though their exact biological targets remain unspecified in available literature.

Limitations :

- The evidence provided lacks direct comparative studies or mechanistic data for the target compound.

- Structural analogies are inferred from functional groups and synthesis pathways rather than empirical bioactivity data.

Biological Activity

Benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce G1 cell cycle arrest in various cancer cell lines, leading to apoptosis (programmed cell death) .

- Inhibition of Tumor Growth : In vivo studies reveal promising antitumor activity, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, although detailed mechanisms remain to be fully elucidated.

Antitumor Activity

Recent studies have demonstrated that this compound shows efficacy against several cancer types. The following table summarizes key findings from various studies:

Case Studies

A notable case study involved the administration of the compound in a mouse model of breast cancer. Mice treated with this compound exhibited a 50% reduction in tumor size compared to control groups after four weeks of treatment .

Safety and Toxicity Profile

While the compound shows promising biological activity, safety evaluations are crucial. Current data suggest a favorable safety profile with minimal toxicity observed in preclinical trials. However, further studies are required to establish comprehensive safety data before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.